
6-(ジフルオロメチル)ニコチン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . Methyl 6-(difluoromethyl)pyridine-3-carboxylate
科学的研究の応用
Methyl 6-(difluoromethyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
Target of Action
It is a derivative of nicotinate, which is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Mode of Action
It is suggested that methyl nicotinate promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that many microorganisms can degrade nicotine via various biochemical pathways, including the demethylation pathway, the pyridine pathway, and the pyrrolidine pathway .
Result of Action
It is suggested that methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Action Environment
It is known that the release of substances like this into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .
準備方法
The synthesis of Methyl 6-(difluoromethyl)nicotinate involves several steps. One common method includes the difluoromethylation of nicotinic acid derivatives. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the nicotinic acid derivative . Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for research and development .
化学反応の分析
Methyl 6-(difluoromethyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and various catalysts are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl 6-(difluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(trifluoromethyl)nicotinate: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
6-Methylnicotine: This compound is a nicotine analog with similar pharmacological properties.
Pyrimidinamine derivatives: These compounds have similar biological activities and are used in agricultural applications.
The uniqueness of Methyl 6-(difluoromethyl)nicotinate lies in its specific chemical structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 6-(difluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVFYJGODSQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2546771.png)



![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2546782.png)
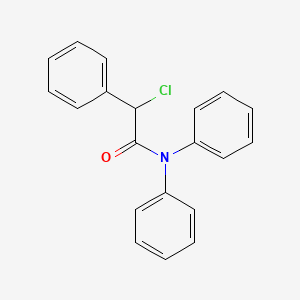
![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2546787.png)
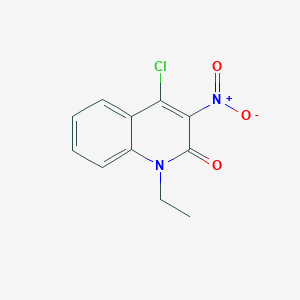
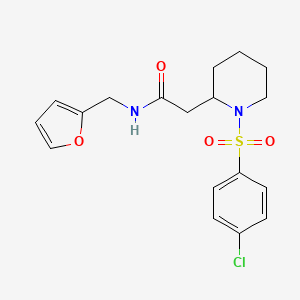
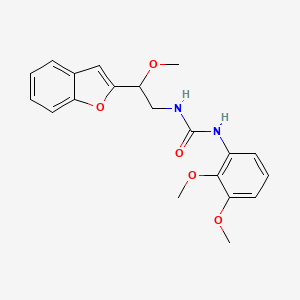
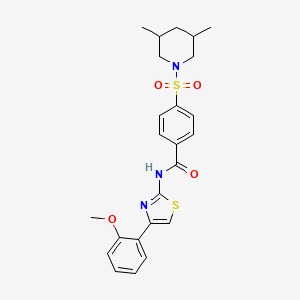
![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)
